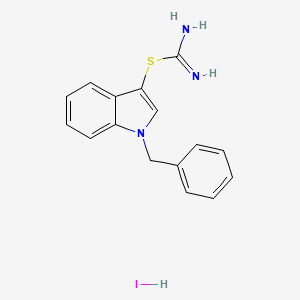

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties .

Vorbereitungsmethoden

The synthesis of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide involves several steps. One common method includes the Fischer indole synthesis, which uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at 110°C to form the indole structure . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, which can reduce the compound to its corresponding amine.

Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents like bromine or chlorine to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide exhibits several biological activities:

- Anticancer Properties : Compounds with indole structures have shown potential in cancer therapy. For instance, studies have demonstrated that derivatives of indole can inhibit the proliferation of various cancer cell lines, including A375 and PC3. The IC50 values for these compounds often fall within a range that suggests significant efficacy compared to established treatments like cisplatin .

- Antimicrobial Effects : Indole derivatives are known for their antimicrobial properties. The compound's ability to interact with bacterial membranes and disrupt cellular processes makes it a candidate for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which allow for the efficient production while maintaining high purity levels. The synthetic methodologies have been refined over the years, enabling researchers to explore different structural variations and their corresponding biological activities.

Case Studies

Several studies have investigated the therapeutic potential of indole derivatives, including this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50 values significantly lower than those of conventional chemotherapeutics. The findings suggest potential use in targeted cancer therapies .

- Antimicrobial Efficacy : Research demonstrated that derivatives exhibited strong antimicrobial activity against resistant strains of bacteria, indicating their potential as new antibiotic agents .

- Neuropharmacological Studies : Compounds derived from this class have been shown to act as competitive antagonists at nicotinic acetylcholine receptors, suggesting applications in neurodegenerative diseases and nicotine addiction therapies .

Wirkmechanismus

The mechanism of action of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme tyrosinase, which plays a crucial role in melanin synthesis . This inhibition occurs through competitive binding at the enzyme’s active site, preventing the conversion of L-tyrosine to dopaquinone .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide can be compared with other indole derivatives, such as:

1-Benzyl-1H-indol-3-yl imidothiocarbamate: Similar in structure but without the hydroiodide component.

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydrochloride: Another similar compound with a different counterion.

1-Benzyl-1H-indol-3-yl imidothiocarbamate sulfate: Similar but with a sulfate counterion.

The uniqueness of this compound lies in its specific counterion, which can influence its solubility, stability, and biological activity .

Biologische Aktivität

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a compound that has garnered attention in various fields of biological research, particularly due to its interactions with nicotinic acetylcholine receptors (nAChRs) and its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors

The primary targets for this compound are the human α7 and α4β2 nAChRs. These receptors play critical roles in neurotransmission and are implicated in various neurological disorders.

Mode of Action

The compound acts as a competitive inhibitor of nAChRs. By binding to these receptors, it modulates cholinergic signaling pathways, which can affect physiological processes such as muscle contraction and cognitive functions.

Pharmacokinetics

Due to its lipophilic nature, this compound is expected to exhibit favorable absorption and distribution profiles. This characteristic is crucial for its potential therapeutic applications, particularly in oncology and neurology.

Biological Activities

This compound has demonstrated a variety of biological activities:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including ovarian cancer cells. The structure of indole derivatives is often linked to potent anticancer properties due to their ability to interfere with cellular pathways involved in tumor growth .

- Antiviral Properties : Preliminary investigations suggest that the compound may possess antiviral activity, particularly against RNA viruses. This potential makes it a candidate for further exploration in virology.

- Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties, contributing to their appeal in drug design aimed at treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In vitro studies have demonstrated that this compound significantly inhibits the growth of ovarian cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. For instance, one study reported an IC50 value indicating effective cytotoxicity at low concentrations, underscoring its potential as a therapeutic agent against cancer.

Case Study: Antiviral Activity

Research exploring the antiviral properties of this compound has shown promising results against specific RNA viruses. The mechanism appears to involve interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved.

Eigenschaften

IUPAC Name |

(1-benzylindol-3-yl) carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S.HI/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15;/h1-9,11H,10H2,(H3,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESNSDRXWVBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.